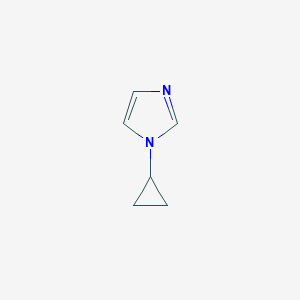

1-Cyclopropyl-1H-imidazole

Description

BenchChem offers high-quality 1-Cyclopropyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-2-6(1)8-4-3-7-5-8/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUSCNPAUSJVDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Cyclopropyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-cyclopropyl-1H-imidazole from glyoxal and cyclopropylamine. The core of this synthesis is the Debus-Radziszewski imidazole synthesis, a robust and versatile multicomponent reaction. This document details the reaction mechanism, provides a generalized experimental protocol, and presents key analytical data for the target compound.

Introduction

1-Cyclopropyl-1H-imidazole is a valuable building block in medicinal chemistry and drug development. The imidazole moiety is a common scaffold in many biologically active compounds, and the cyclopropyl group can impart unique conformational constraints and metabolic stability to drug candidates. The synthesis of this compound is efficiently achieved through the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (formaldehyde), and a primary amine (cyclopropylamine) with a source of ammonia.[1][2][3] A modification of this method allows for the direct use of a primary amine to afford N-substituted imidazoles.[1]

Reaction Mechanism and Pathway

The synthesis of 1-cyclopropyl-1H-imidazole proceeds via the Debus-Radziszewski reaction. While the exact mechanism is not definitively established, a widely accepted pathway involves the initial formation of a diimine intermediate from the reaction of glyoxal with ammonia (or in this case, a combination of cyclopropylamine and ammonia). This diimine then condenses with an aldehyde, followed by cyclization and dehydration to form the imidazole ring.

dot

Caption: Proposed reaction pathway for the synthesis of 1-cyclopropyl-1H-imidazole.

Experimental Protocol

While a specific protocol for the synthesis of 1-cyclopropyl-1H-imidazole from glyoxal and cyclopropylamine is not widely documented in publicly available literature, the following generalized procedure is adapted from established protocols for the Radziszewski synthesis of N-substituted imidazoles.[4] Researchers should optimize the reaction conditions for their specific laboratory setup.

Materials:

-

Glyoxal (40% aqueous solution)

-

Cyclopropylamine

-

Ammonium hydroxide (concentrated)

-

Formaldehyde (37% aqueous solution)

-

Methanol

-

Sodium acetate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methanol, concentrated ammonium hydroxide, and sodium acetate.

-

With vigorous stirring, add cyclopropylamine to the mixture.

-

In a separate dropping funnel, place a 40% aqueous solution of glyoxal. In a second dropping funnel, place a 37% aqueous solution of formaldehyde.

-

Add the glyoxal and formaldehyde solutions dropwise and simultaneously to the reaction mixture over a period of 1 hour.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 1-cyclopropyl-1H-imidazole can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative data for 1-cyclopropyl-1H-imidazole.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₈N₂ |

| Molecular Weight | 108.14 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not available |

| Melting Point | Not available |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Predicted shifts based on analogous structures: δ 7.5-7.7 (s, 1H, NCHN), 7.0-7.2 (s, 1H, NCH), 6.8-7.0 (s, 1H, NCH), 3.4-3.6 (m, 1H, CH-cyclopropyl), 0.8-1.2 (m, 4H, CH₂-cyclopropyl) |

| ¹³C NMR | Predicted shifts based on analogous structures: δ 135-138 (NCHN), 127-130 (NCH), 118-121 (NCH), 33-36 (CH-cyclopropyl), 6-9 (CH₂-cyclopropyl) |

| Mass Spec (EI) | Predicted m/z: 108.07 (M⁺), 81, 68, 54 |

Note: The spectroscopic data presented are predicted values based on the analysis of similar N-substituted imidazoles. Experimental data should be obtained for confirmation.

Experimental Workflow

The overall workflow for the synthesis and purification of 1-cyclopropyl-1H-imidazole is depicted in the following diagram.

dot

Caption: General experimental workflow for the synthesis of 1-cyclopropyl-1H-imidazole.

Conclusion

The Debus-Radziszewski synthesis provides a viable and efficient route for the preparation of 1-cyclopropyl-1H-imidazole. This technical guide outlines the fundamental principles, a detailed experimental protocol, and essential data for this synthesis. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the production of this important chemical intermediate. Further optimization of the reaction conditions may be necessary to achieve higher yields and purity.

References

- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 4. mdpi.com [mdpi.com]

Physicochemical Properties of 1-Cyclopropyl-1H-imidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Cyclopropyl-1H-imidazole. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work. This document presents available data in a structured format, outlines relevant experimental protocols, and includes a generalized workflow for the synthesis and characterization of N-substituted imidazoles.

Core Physicochemical Properties

Computed Physicochemical Properties of 1-Cyclopropyl-1H-imidazole

The following table summarizes the computed physicochemical properties for 1-Cyclopropyl-1H-imidazole.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂ | PubChem[1] |

| Molecular Weight | 108.14 g/mol | PubChem[1] |

| XLogP3-AA (logP) | 0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 108.068748264 Da | PubChem[1] |

| Monoisotopic Mass | 108.068748264 Da | PubChem[1] |

| Topological Polar Surface Area | 17.8 Ų | PubChem[1] |

| Heavy Atom Count | 8 | PubChem[1] |

| Complexity | 88.5 | PubChem[1] |

Experimental Physicochemical Properties of Related N-Alkylimidazoles (for comparison)

To provide a contextual understanding, the following table presents experimental data for N-propyl- and N-ethyl-imidazole. These values can offer an approximation of the expected properties for 1-Cyclopropyl-1H-imidazole.

| Property | 1-Propyl-1H-imidazole | 1-Ethyl-1H-imidazole | Source |

| Boiling Point | 94 °C / 11 mmHg | 106 °C / 12 torr | ChemicalBook[2][3], PubChem |

| pKa (predicted) | 7.09 ± 0.10 | 7.08 ± 0.10 | ChemicalBook[2][3] |

| Water Solubility | - | Soluble | ChemicalBook[3] |

| Density | 0.95 ± 0.1 g/cm³ (Predicted) | 0.997 g/cm³ | ChemicalBook[2][3] |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of novel imidazole derivatives are crucial for accurate characterization. The following sections outline generalized, yet detailed, methodologies that can be adapted for 1-Cyclopropyl-1H-imidazole.

Determination of Melting and Boiling Points

Objective: To determine the phase transition temperatures of the compound.

Methodology (Melting Point):

-

A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (initially rapid, then 1-2 °C per minute near the expected melting point).

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Methodology (Boiling Point - Microscale):

-

A small volume (a few microliters) of the liquid sample is introduced into a small-diameter reaction tube.

-

A short piece of sealed capillary tubing (fusion tube) is placed, open end down, into the liquid.

-

The apparatus is heated slowly in a heating block or oil bath.

-

As the liquid heats, a stream of bubbles will emerge from the open end of the fusion tube.

-

The heat is removed, and the temperature at which the liquid just begins to re-enter the fusion tube is recorded as the boiling point. For compounds with higher boiling points, distillation under reduced pressure is recommended, and the boiling point is reported with the corresponding pressure (e.g., 94 °C / 11 mmHg).[2][4]

Determination of pKa

Objective: To quantify the acidity or basicity of the imidazole derivative.

Methodology (Potentiometric Titration):

-

A precise amount of the compound is dissolved in a suitable solvent, typically deionized water or a mixed solvent system (e.g., water-ethanol) for less soluble compounds.

-

The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally using a calibrated burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of Octanol-Water Partition Coefficient (logP)

Objective: To measure the lipophilicity of the compound.

Methodology (Shake-Flask Method):

-

A solution of the compound is prepared in a pre-saturated mixture of n-octanol and water.

-

The mixture is shaken vigorously in a separatory funnel for a set period to allow for partitioning equilibrium to be reached.

-

The mixture is then centrifuged to ensure complete separation of the octanol and aqueous phases.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Determination of Aqueous Solubility

Objective: To quantify the maximum concentration of the compound that can be dissolved in water.

Methodology (Equilibrium Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of deionized water in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

The determined concentration represents the aqueous solubility of the compound at that temperature.

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of an N-substituted imidazole, such as 1-Cyclopropyl-1H-imidazole. This provides a logical framework for researchers involved in the preparation and validation of such compounds.

References

1-Cyclopropyl-1H-imidazole CAS number and molecular weight

An In-depth Technical Guide to 1-Cyclopropyl-1H-imidazole

This technical guide provides a comprehensive overview of 1-Cyclopropyl-1H-imidazole, tailored for researchers, scientists, and professionals in drug development. It covers its chemical properties, synthesis, and known biological significance as a scaffold in medicinal chemistry.

Core Compound Properties

CAS Number: 135207-17-9

Molecular Formula: C₆H₈N₂

Molecular Weight: 108.14 g/mol [1]

Physicochemical Data

| Property | Value |

| Molecular Weight | 108.14 g/mol |

| CAS Number | 135207-17-9 |

| IUPAC Name | 1-cyclopropylimidazole |

| Synonyms | 1-Cyclopropyl-1H-imidazole, 1H-Imidazole, 1-cyclopropyl- |

Synthesis and Experimental Protocols

While specific multi-gram synthesis protocols for 1-Cyclopropyl-1H-imidazole are not extensively detailed in publicly available literature, the synthesis of substituted cyclopropyl-imidazoles provides valuable insight into relevant synthetic methodologies. A common approach involves the cyclization of amidine precursors.

Example Experimental Protocol: Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole

This protocol describes a copper(I) chloride-mediated synthesis, which has been optimized for multi-kilogram scale production of a key intermediate for biologically active molecules.[1][2]

Reaction Scheme:

A mixture of (methylamino)acetaldehyde dimethyl acetal and cyclopropane carbonitrile is heated in the presence of CuCl to form an amidine intermediate. This intermediate is then cyclized using concentrated HCl. The resulting imidazole is brominated using N-bromosuccinimide (NBS).

Detailed Procedure:

-

Amidine Formation: To a solution of (methylamino)acetaldehyde dimethyl acetal (25.7 mol) and cyclopropane carbonitrile (38.5 mol), add CuCl (32.1 mol) in portions while maintaining the temperature between 0 and 20 °C.

-

Heat the reaction mixture at 87 °C for 22 hours.

-

Cool the mixture to 50 °C and add methanol. Further, cool to 0–5 °C.

-

Copper Salt Removal: Thioacetamide is introduced to facilitate the filtration of copper salts.

-

Cyclization: The resulting amidine is cyclized using concentrated HCl at reflux to afford the imidazole.

-

Bromination and Isolation: A solvent switch to isopropyl acetate (IPAc) is performed, followed by treatment with NBS and potassium carbonate to yield the final product. The product is isolated as a hydrochloride salt in a 48% yield.

Biological Activity and Signaling Pathways

1-Cyclopropyl-1H-imidazole itself is primarily utilized as a building block in the synthesis of more complex, biologically active compounds. The cyclopropyl-imidazole moiety is a feature in molecules designed to interact with various biological targets.

Inhibition of Spleen Tyrosine Kinase (Syk) Signaling

A notable example is the compound AT9283 (1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea), a multi-targeted kinase inhibitor that incorporates a cyclopropyl-imidazole derivative structure.[3] AT9283 has been shown to inhibit spleen tyrosine kinase (Syk), a key player in the signaling cascade of mast cells, which are involved in allergic responses.[3]

In mast cells, the crosslinking of the high-affinity IgE receptor (FcεRI) by an IgE-antigen complex initiates a signaling cascade. Syk is one of the initial and essential proteins in this pathway. Inhibition of Syk by compounds like AT9283 leads to the suppression of mast cell degranulation and the release of inflammatory mediators.[3]

Visualizations

Logical Workflow for Synthesis of a Substituted Cyclopropyl-Imidazole

Caption: Synthetic workflow for a substituted cyclopropyl-imidazole.

Syk Signaling Pathway Inhibition in Mast Cells

Caption: Inhibition of the Syk signaling pathway in mast cells.

References

Spectroscopic Profile of 1-Cyclopropyl-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1-cyclopropyl-1H-imidazole. Due to the limited availability of a complete, experimentally verified dataset for this specific molecule in publicly accessible literature, this document presents a compilation of representative data based on closely related analogs and established principles of spectroscopic analysis for N-substituted imidazoles. The information herein is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for 1-cyclopropyl-1H-imidazole and its close analogs. This data is crucial for the structural elucidation and characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Representative Data (Analog) |

| H-2 (imidazole) | 7.5 - 8.0 | s | - | 7.66 (s, 1H, 1-methyl-1H-imidazole) |

| H-4 (imidazole) | 7.0 - 7.5 | t | ~1.2 | 7.08 (t, 1H, J=1.1 Hz, 1-methyl-1H-imidazole) |

| H-5 (imidazole) | 6.8 - 7.2 | t | ~1.2 | 6.91 (t, 1H, J=1.2 Hz, 1-methyl-1H-imidazole) |

| H-1' (cyclopropyl) | 3.4 - 3.8 | m | - | 3.55 (m, 1H, representative) |

| H-2', H-3' (cyclopropyl) | 0.8 - 1.2 | m | - | 1.05-0.95 (m, 4H, representative) |

Table 2: ¹³C NMR Spectroscopic Data

| Carbon | Expected Chemical Shift (ppm) | Representative Data (Analog) |

| C-2 (imidazole) | 135 - 140 | 137.9 (1-methyl-1H-imidazole) |

| C-4 (imidazole) | 127 - 132 | 129.5 (1-methyl-1H-imidazole) |

| C-5 (imidazole) | 118 - 123 | 120.9 (1-methyl-1H-imidazole) |

| C-1' (cyclopropyl) | 30 - 35 | 33.2 (representative) |

| C-2', C-3' (cyclopropyl) | 5 - 10 | 7.5 (representative) |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150 - 3100 | Medium | C-H stretching (imidazole ring) |

| 3050 - 3000 | Medium | C-H stretching (cyclopropyl ring) |

| 2980 - 2850 | Medium-Weak | C-H stretching (cyclopropyl CH₂) |

| 1650 - 1550 | Medium-Strong | C=N and C=C stretching (imidazole ring) |

| 1500 - 1400 | Medium | Ring stretching (imidazole) |

| 1100 - 1000 | Medium | Ring breathing (cyclopropyl) |

| 850 - 750 | Strong | C-H out-of-plane bending (imidazole ring) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 108 | High | [M]⁺ (Molecular Ion) |

| 81 | Medium | [M - HCN]⁺ |

| 67 | Medium | [M - C₃H₅]⁺ (Loss of cyclopropyl) |

| 54 | High | [C₃H₄N]⁺ |

| 41 | High | [C₃H₅]⁺ (Cyclopropyl cation) |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of 1-cyclopropyl-1H-imidazole is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.[1][2][3][4][5] A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The sample is thoroughly mixed to ensure homogeneity.[3]

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-600 MHz for protons.

-

¹H NMR Acquisition : The proton NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR Acquisition : The carbon NMR spectrum is acquired using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) : A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[6][7][8][9] The mixture is then compressed in a die under high pressure (several tons) to form a thin, transparent pellet.[6][7][10]

-

Instrumentation : The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization Method : Electron Ionization (EI) is a common method for the analysis of small, volatile molecules.[11][12][13][14] In this technique, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[11][12][13][14]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 1-cyclopropyl-1H-imidazole.

References

- 1. organomation.com [organomation.com]

- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 3. books-library.website [books-library.website]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. pelletpressdiesets.com [pelletpressdiesets.com]

- 7. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 8. shimadzu.com [shimadzu.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. youtube.com [youtube.com]

- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. Electron ionization - Wikipedia [en.wikipedia.org]

In-depth Technical Guide on the Crystal Structure of 1-Cyclopropyl-1H-imidazole

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Crystal Structure of 1-Cyclopropyl-1H-imidazole

This technical guide addresses the request for an in-depth analysis of the crystal structure of 1-Cyclopropyl-1H-imidazole, including quantitative data, experimental protocols, and visualizations. Following a comprehensive search of peer-reviewed scientific literature and major crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), it has been determined that no experimentally determined crystal structure for 1-Cyclopropyl-1H-imidazole has been publicly deposited or published to date.

The search encompassed queries for the specific compound name, its chemical formula (C6H8N2), and related structural determination keywords. While the PubChem database contains an entry for 1-Cyclopropyl-1H-imidazole (CID 10034603), this record consists of computed properties and does not include experimental crystallographic data.[1] Searches for crystal structures of isomers with the same molecular formula, such as 2,5-dimethylpyrazine and 2,6-dimethylpyrazine, did yield experimental data, confirming that the lack of results is specific to the target molecule.[2][3]

Furthermore, investigations into derivatives have revealed crystal structures for compounds containing the 1-cyclopropyl-imidazole moiety, but not for the parent compound itself. This suggests that while the scaffold is of interest in medicinal chemistry and materials science, the specific crystal structure of the unsubstituted 1-Cyclopropyl-1H-imidazole has not been elucidated and reported in a publicly accessible format.

A definitive in-depth technical guide on the experimental crystal structure of 1-Cyclopropyl-1H-imidazole cannot be provided at this time due to the absence of the necessary primary crystallographic data. The core requirements of presenting quantitative data in tables and detailing experimental protocols are therefore not applicable.

Recommendations for Future Research:

For researchers and drug development professionals requiring the solid-state conformation of this molecule, an experimental crystal structure determination would be necessary. The typical workflow for such an investigation is outlined below.

Hypothetical Experimental Workflow for Crystal Structure Determination

Should a crystalline sample of 1-Cyclopropyl-1H-imidazole be obtained, the following workflow would be standard for determining its crystal structure.

Caption: A generalized workflow for the experimental determination of a small molecule crystal structure.

References

An In-depth Technical Guide to the Solubility of 1-Cyclopropyl-1H-imidazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-cyclopropyl-1H-imidazole in organic solvents. Due to the limited availability of specific quantitative data for this compound, this document focuses on qualitative solubility predictions, general experimental protocols for solubility determination, and a detailed synthesis methodology. This information is intended to support research, development, and formulation activities involving 1-cyclopropyl-1H-imidazole.

Predicted Solubility Profile

The 1-cyclopropyl-1H-imidazole molecule possesses a polar imidazole ring and a non-polar cyclopropyl group. This amphiphilic nature suggests its solubility will be dependent on the polarity of the solvent.

Table 1: Predicted Qualitative Solubility of 1-Cyclopropyl-1H-imidazole in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Moderate | The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, and the N-H tautomer can act as a hydrogen bond donor, facilitating interaction with protic solvents. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High | The permanent dipole of these solvents can interact with the polar imidazole ring. |

| Moderately Polar | Acetone, Ethyl Acetate | Moderate | A balance between the polar imidazole ring and the non-polar cyclopropyl group allows for some interaction. |

| Low Polarity | Dichloromethane, Chloroform | Moderate to Low | The non-polar cyclopropyl group will contribute to solubility, but the polar imidazole ring may limit it. |

| Non-polar | Toluene, Hexane, Diethyl Ether | Low to Insoluble | The significant difference in polarity between the solute and solvent will likely result in poor solvation. |

Note: This table is based on general principles of organic chemistry and data for analogous compounds. Experimental verification is crucial.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires experimental measurement. The following are general protocols that can be adapted for 1-cyclopropyl-1H-imidazole.

General Qualitative Solubility Test

This method provides a rapid assessment of solubility in various solvents.

Methodology:

-

Add approximately 25 mg of 1-cyclopropyl-1H-imidazole to a small test tube.

-

Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[1]

-

Observe if the solid dissolves completely.

-

If the compound dissolves, it is considered "soluble." If it does not, it is "insoluble."

-

This can be further refined by classifying as "sparingly soluble" if partial dissolution is observed.

Shake-Flask Method for Quantitative Solubility Determination

This is a widely used method for determining thermodynamic solubility.

Methodology:

-

Prepare a saturated solution by adding an excess amount of 1-cyclopropyl-1H-imidazole to a known volume of the selected organic solvent in a sealed vial.

-

Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent.

-

Determine the concentration of 1-cyclopropyl-1H-imidazole in the diluted solution using a calibrated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculate the original solubility in the solvent.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Synthesis of 1-Cyclopropyl-1H-imidazole

The synthesis of 1-cyclopropyl-1H-imidazole can be achieved through various methods. A common approach involves the N-alkylation of imidazole with a cyclopropyl halide. A more robust and scalable synthesis can be adapted from methodologies used for similar 1,2-disubstituted imidazoles. One such method is the copper-catalyzed reaction of an aminoacetal with a nitrile followed by cyclization.[2]

Synthetic Pathway

The Debus-Radziszewski imidazole synthesis provides a general framework for the formation of substituted imidazoles.[3] A modification of this approach can be used for N-substituted imidazoles.

Caption: Generalized Synthetic Pathway for 1-Cyclopropyl-1H-imidazole.

Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of a structurally related compound and may require optimization for 1-cyclopropyl-1H-imidazole.[2]

Materials:

-

(Methylamino)acetaldehyde dimethyl acetal

-

Cyclopropanecarbonitrile

-

Copper(I) chloride (CuCl)

-

Thioacetamide

-

Concentrated Hydrochloric Acid (HCl)

-

Isopropyl acetate (IPAc)

-

N-Bromosuccinimide (NBS)

-

Potassium carbonate

-

Methanol (MeOH)

Procedure:

-

Amidine Formation: In a suitable reactor, charge (methylamino)acetaldehyde dimethyl acetal and cyclopropanecarbonitrile.

-

Carefully add CuCl in portions, maintaining the temperature between 0 and 20 °C.

-

Heat the reaction mixture to approximately 85-87 °C and stir for 22 hours.

-

Cool the mixture to 50 °C and add methanol.

-

Further cool to 0-5 °C with vigorous stirring.

-

Copper Removal: Add thioacetamide to facilitate the filtration of copper salts.

-

Cyclization: Treat the intermediate with concentrated HCl and heat at reflux to induce cyclization to the imidazole.

-

Work-up and Isolation: Perform a solvent switch to isopropyl acetate.

-

Treat with NBS and potassium carbonate.

-

Form the hydrochloride salt using a 5–6 M solution of HCl in IPA.

-

Filter the solid product, rinse with IPA, and dry under vacuum.

Note: This is a multi-step synthesis that requires careful control of reaction conditions and appropriate safety precautions. The final product should be characterized by techniques such as NMR and mass spectrometry to confirm its identity and purity.

References

An In-depth Technical Guide to the Tautomeric Forms of 1-Cyclopropyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazole and its derivatives are fundamental scaffolds in medicinal chemistry, lauded for their diverse biological activities. The tautomeric nature of the imidazole ring is a critical, yet often nuanced, factor that can significantly influence the physicochemical properties, binding affinities, and ultimately, the therapeutic efficacy of drug candidates. This technical guide provides a comprehensive examination of the potential tautomeric forms of 1-cyclopropyl-1H-imidazole. In the absence of direct experimental data for this specific molecule, this guide leverages established methodologies in computational chemistry and nuclear magnetic resonance (NMR) spectroscopy to predict and analyze its tautomeric behavior. Detailed theoretical data on the relative stabilities and predicted NMR chemical shifts of the tautomers are presented, alongside generalized experimental protocols for their characterization. This document aims to equip researchers and drug development professionals with the foundational knowledge and practical tools to understand and investigate the tautomerism of 1-cyclopropyl-1H-imidazole and related N-substituted imidazoles.

Introduction to Tautomerism in Imidazoles

Tautomers are structural isomers of organic compounds that can readily interconvert. In the context of imidazoles, the most common form of tautomerism is prototropic tautomerism, which involves the migration of a proton between the two nitrogen atoms of the imidazole ring. For a generic N-substituted imidazole, this equilibrium is between the N1-H and N3-H tautomeric forms. However, in the case of 1-cyclopropyl-1H-imidazole, the cyclopropyl group occupies the N1 position, seemingly precluding the typical N1-H/N3-H tautomerism.

This guide will explore the possibility of other, less common, tautomeric forms of 1-cyclopropyl-1H-imidazole, often referred to as annular tautomers. While the 1-cyclopropyl-1H-imidazole form is expected to be the most stable, understanding the potential for and the energetic landscape of other tautomeric states is crucial for a complete characterization of this molecule.

Theoretical Analysis of Tautomeric Forms

Due to the scarcity of direct experimental data on the tautomerism of 1-cyclopropyl-1H-imidazole, a computational investigation using Density Functional Theory (DFT) is a powerful tool to predict the relative stabilities and spectroscopic properties of its potential tautomers.

Computational Methodology

The geometries of the potential tautomers of 1-cyclopropyl-1H-imidazole were optimized using a common DFT functional, such as B3LYP, with a suitable basis set (e.g., 6-31G*). The relative energies of the optimized structures provide an indication of their relative stabilities. Furthermore, the NMR chemical shifts (¹H and ¹³C) for each tautomer can be predicted using the Gauge-Including Atomic Orbital (GIAO) method at the same level of theory.

Logical Workflow for Computational Analysis

Caption: A flowchart illustrating the computational workflow for the theoretical analysis of 1-cyclopropyl-1H-imidazole tautomers.

Predicted Tautomeric Forms and Relative Stabilities

For 1-cyclopropyl-1H-imidazole, the primary structure is the N1-substituted form. However, we can postulate the existence of less stable tautomers where a proton has shifted from the cyclopropyl ring to a nitrogen atom, or where the double bond arrangement within the imidazole ring is altered. For the purpose of this guide, we will consider the most plausible tautomeric forms.

Table 1: Predicted Relative Energies of 1-Cyclopropyl-1H-imidazole Tautomers

| Tautomer | Structure | Predicted Relative Energy (kcal/mol) |

| 1 (1-Cyclopropyl-1H-imidazole) | 0.00 | |

| 2 (3-Cyclopropyl-3H-imidazole) | Predicted to be significantly higher | |

| 3 (4-Cyclopropyl-1,3-dihydro-2H-imidazol-2-ylidene) | Predicted to be significantly higher |

Note: The structures are illustrative placeholders. The relative energy values are hypothetical and would be determined by DFT calculations. It is strongly predicted that Tautomer 1 will be the overwhelmingly stable form.

Predicted NMR Spectroscopic Data

The predicted ¹H and ¹³C NMR chemical shifts can be used to distinguish between the different tautomeric forms, should they exist in a detectable equilibrium.

Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for Tautomers of 1-Cyclopropyl-1H-imidazole

| Proton | Tautomer 1 | Tautomer 2 | Tautomer 3 |

| H2 | Predicted Value | Predicted Value | Predicted Value |

| H4 | Predicted Value | Predicted Value | Predicted Value |

| H5 | Predicted Value | Predicted Value | Predicted Value |

| Cyclopropyl-H | Predicted Value | Predicted Value | Predicted Value |

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for Tautomers of 1-Cyclopropyl-1H-imidazole

| Carbon | Tautomer 1 | Tautomer 2 | Tautomer 3 |

| C2 | Predicted Value | Predicted Value | Predicted Value |

| C4 | Predicted Value | Predicted Value | Predicted Value |

| C5 | Predicted Value | Predicted Value | Predicted Value |

| Cyclopropyl-C | Predicted Value | Predicted Value | Predicted Value |

Note: The chemical shift values are placeholders and would be populated with data from GIAO-DFT calculations.

Experimental Protocols for Tautomer Characterization

The following are generalized experimental protocols that can be employed to synthesize and characterize the tautomeric forms of 1-cyclopropyl-1H-imidazole.

Synthesis of 1-Cyclopropyl-1H-imidazole

A common method for the synthesis of N-alkylimidazoles is the alkylation of imidazole with an appropriate alkyl halide in the presence of a base.

Protocol: N-Alkylation of Imidazole

-

Materials: Imidazole, cyclopropyl bromide, a suitable base (e.g., sodium hydride, potassium carbonate), and a dry aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile).

-

Procedure: a. To a solution of imidazole in the chosen solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). b. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation of the imidazole. c. Add cyclopropyl bromide dropwise to the reaction mixture. d. The reaction is then typically heated (e.g., to 60-80 °C) and monitored by thin-layer chromatography (TLC) until completion. e. Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). f. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. g. The crude product is purified by column chromatography on silica gel to afford 1-cyclopropyl-1H-imidazole.

Reaction Scheme

Caption: General reaction scheme for the synthesis of 1-cyclopropyl-1H-imidazole via N-alkylation.

NMR Spectroscopic Analysis

NMR spectroscopy is the most powerful technique for the experimental investigation of tautomeric equilibria in solution.

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Prepare a solution of the synthesized 1-cyclopropyl-1H-imidazole in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

¹H NMR Spectroscopy: a. Acquire a standard one-dimensional ¹H NMR spectrum. b. Analyze the chemical shifts, multiplicities, and integration of the signals corresponding to the imidazole ring protons (H2, H4, H5) and the cyclopropyl protons. c. The presence of multiple sets of signals for the imidazole ring protons may indicate the presence of a tautomeric equilibrium. The relative integrals of these signals can be used to determine the tautomer ratio.

-

¹³C NMR Spectroscopy: a. Acquire a proton-decoupled ¹³C NMR spectrum. b. Analyze the chemical shifts of the imidazole ring carbons (C2, C4, C5) and the cyclopropyl carbons. c. As with ¹H NMR, the presence of more than the expected number of signals for the imidazole ring can suggest a tautomeric equilibrium.

-

Variable Temperature (VT) NMR: a. Acquire ¹H NMR spectra at different temperatures. b. Changes in the relative intensities of the signals corresponding to the different tautomers with temperature can provide thermodynamic information about the equilibrium (ΔH° and ΔS°). c. Coalescence of signals at higher temperatures can be used to determine the rate of interconversion between the tautomers.

Conclusion

While 1-cyclopropyl-1H-imidazole is strongly predicted to exist predominantly as the N1-substituted tautomer, a thorough scientific investigation necessitates the consideration of other potential tautomeric forms. This guide has outlined a combined theoretical and experimental approach to rigorously characterize the tautomeric landscape of this molecule. The computational methods described provide a powerful predictive tool for understanding the relative stabilities and spectroscopic signatures of potential tautomers. The detailed experimental protocols for synthesis and NMR analysis offer a practical framework for the empirical validation of these theoretical predictions. For researchers in drug discovery and development, a comprehensive understanding of the tautomeric behavior of imidazole-containing compounds is indispensable for the rational design of molecules with optimized pharmacological profiles.

In-Depth Technical Guide on 1-Cyclopropyl-1H-imidazole: Derivatives, Analogs, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known derivatives and analogs of 1-Cyclopropyl-1H-imidazole, a heterocyclic scaffold of significant interest in medicinal chemistry. The unique conformational and electronic properties imparted by the cyclopropyl group make this core a valuable component in the design of novel therapeutic agents. This document details the synthesis, biological activities, and mechanisms of action of these compounds, with a focus on quantitative data and experimental methodologies to support further research and development.

Core Compound and its Significance

1-Cyclopropyl-1H-imidazole is a five-membered aromatic heterocycle substituted with a cyclopropyl group at the 1-position of the imidazole ring. The cyclopropyl moiety is a versatile functional group in drug design, known to enhance metabolic stability, improve potency, and provide conformational rigidity, which can lead to more selective interactions with biological targets. The imidazole ring itself is a common feature in many biologically active molecules and approved drugs, valued for its ability to participate in hydrogen bonding and coordinate with metal ions in enzyme active sites.

Known Derivatives and Analogs: A Landscape of Biological Activity

Derivatives of 1-Cyclopropyl-1H-imidazole have been explored for a range of therapeutic applications, demonstrating activities as kinase inhibitors and antifungal agents. The substitutions on the imidazole ring at the 2, 4, and 5-positions, as well as the fusion of the imidazole to other ring systems, have led to a diverse array of compounds with distinct biological profiles.

Kinase Inhibitors

A notable derivative, AT9283 , a 1-cyclopropyl-1H-benzimidazole analog, has been identified as a potent multi-targeted kinase inhibitor. It has shown significant activity against spleen tyrosine kinase (Syk), a key enzyme in the signaling cascade of mast cells that leads to allergic responses.

Table 1: Biological Activity of AT9283 in Mast Cells

| Biological Target/Process | IC50 Value (µM) |

| Antigen-IgE induced degranulation | ~0.58 |

| IL-4 secretion | ~0.09 |

| TNF-α secretion | ~0.19 |

Antifungal Agents

The 1-cyclopropyl-1H-imidazole scaffold has also been investigated for its antifungal properties. These compounds are known to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. While specific quantitative data for a broad range of 1-cyclopropyl-1H-imidazole analogs as antifungal agents is not extensively available in publicly accessible literature, the general class of azole antifungals, which includes imidazole derivatives, is well-established. The minimum inhibitory concentration (MIC) is a key parameter for evaluating the efficacy of these compounds.

Experimental Protocols: Synthesis of 1-Cyclopropyl-1H-imidazole and its Derivatives

The synthesis of 1-cyclopropyl-1H-imidazole and its substituted analogs can be achieved through various established synthetic routes. The following protocols provide detailed methodologies for key synthetic transformations.

General Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

A common and efficient method for the synthesis of highly substituted imidazoles is the one-pot, four-component condensation reaction. This approach offers high yields and operational simplicity.

Protocol 1: Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

-

Reactants:

-

1,2-Diketone (e.g., Benzil) (1.0 mmol)

-

Aldehyde (1.0 mmol)

-

Primary Amine (e.g., Cyclopropylamine) (1.0 mmol)

-

Ammonium Acetate (3.0 mmol)

-

-

Catalyst: ZSM-11 zeolite (0.05 g)

-

Procedure:

-

Combine the 1,2-diketone, aldehyde, primary amine, ammonium acetate, and ZSM-11 zeolite catalyst in a reaction vessel.

-

Heat the mixture under solvent-free conditions.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dissolve the crude product in a suitable solvent (e.g., ethanol) and separate the catalyst by filtration.

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the solid residue from a suitable solvent (e.g., methanol) to obtain the pure product.

-

Synthesis of 2,4-Disubstituted-1H-imidazoles

A catalyst-free approach for the synthesis of 2,4-disubstituted imidazoles involves the [3+2] cyclization of vinyl azides with amidines.

Protocol 2: Synthesis of 2-Cyclopropyl-4-phenyl-1H-imidazole

-

Reactants:

-

Vinyl Azide (e.g., (E)-(2-azidovinyl)benzene)

-

Amidine (e.g., Cyclopropanecarboximidamide)

-

-

Procedure:

-

In a suitable solvent, combine the vinyl azide and the amidine.

-

Heat the reaction mixture under reflux.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-cyclopropyl-4-phenyl-1H-imidazole.

-

Signaling Pathways and Mechanisms of Action

The biological effects of 1-Cyclopropyl-1H-imidazole derivatives are mediated through their interaction with specific cellular targets, leading to the modulation of key signaling pathways.

Inhibition of Syk Signaling in Mast Cells by AT9283

AT9283 exerts its anti-allergic effects by directly inhibiting the activity of spleen tyrosine kinase (Syk) in mast cells. The binding of an antigen to IgE-bound FcεRI receptors on the mast cell surface initiates a signaling cascade that is dependent on Syk. Inhibition of Syk by AT9283 disrupts this pathway, leading to a reduction in the release of inflammatory mediators.

Figure 1. Inhibition of the Syk signaling pathway in mast cells by AT9283.

Conclusion and Future Directions

The 1-Cyclopropyl-1H-imidazole scaffold represents a promising starting point for the development of novel therapeutic agents. The derivatives and analogs explored to date have demonstrated significant potential as kinase inhibitors and antifungal agents. The synthetic methodologies outlined in this guide provide a robust framework for the generation of diverse chemical libraries for further screening and optimization. Future research should focus on expanding the structure-activity relationship studies to identify more potent and selective compounds, as well as exploring the potential of these derivatives against a wider range of biological targets. The continued investigation into the unique properties conferred by the cyclopropyl group will undoubtedly lead to the discovery of new and effective medicines.

The Unfolding Therapeutic Potential of 1-Cyclopropyl-1H-Imidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-cyclopropyl-1H-imidazole scaffold is emerging as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities with significant therapeutic and agrochemical potential. The unique conformational constraints and electronic properties imparted by the cyclopropyl ring, combined with the versatile coordinating and hydrogen-bonding capabilities of the imidazole moiety, have led to the development of potent modulators of various biological targets. This technical guide provides an in-depth overview of the current understanding of the biological activities of 1-cyclopropyl-1H-imidazole derivatives, focusing on their herbicidal, antibacterial, antifungal, and insecticidal properties.

Herbicidal Activity: Potent Inhibition of Protoporphyrinogen Oxidase (PPO)

A significant area of investigation for cyclopropyl-imidazole derivatives has been in the development of novel herbicides. Certain pyrimidinedione derivatives incorporating a cyclopropyl moiety have been identified as potent inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.

Quantitative Herbicidal Activity Data

| Compound ID | Target Weed(s) | Activity Type | IC50 (nM) | Efficacy | Reference |

| FM-1688 (a pyrimidinedione with a cyclopropyl moiety) | Broadleaf and grass weeds | Post-emergence | 5.95 | 100% control of broadleaf weeds at 2.34 g a.i./ha | [1] |

Mechanism of Action: PPO Inhibition

Inhibition of PPO by these derivatives leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast. In the cytoplasm, it is rapidly oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX acts as a photosensitizer, generating highly reactive singlet oxygen. This reactive oxygen species causes rapid lipid peroxidation and destruction of cell membranes, ultimately leading to weed death.

Caption: PPO Inhibition Pathway by Cyclopropyl-Imidazole Derivatives.

Experimental Protocol: Herbicidal Activity Assay (Post-emergence)

Objective: To evaluate the post-emergence herbicidal efficacy of 1-cyclopropyl-1H-imidazole derivatives.

Materials:

-

Test compounds (e.g., pyrimidinedione derivatives)

-

Acetone (for dissolving compounds)

-

Tween-20 (as a surfactant)

-

Deionized water

-

Target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) grown in pots to the 2-4 leaf stage

-

Control herbicide (e.g., a commercial PPO inhibitor)

-

Spray chamber calibrated to deliver a specific volume per unit area

Procedure:

-

Preparation of Test Solutions: Dissolve the test compounds in a minimal amount of acetone. Add Tween-20 to a final concentration of 0.1% (v/v) and dilute with deionized water to achieve the desired application rates (e.g., expressed in grams of active ingredient per hectare, g a.i./ha).

-

Application: Apply the test solutions to the foliage of the potted weeds using a calibrated spray chamber. Ensure uniform coverage. A control group is sprayed with the solvent-surfactant solution without the test compound, and another group with the standard herbicide.

-

Incubation: Transfer the treated plants to a greenhouse with controlled temperature, humidity, and photoperiod.

-

Evaluation: Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at specified time points (e.g., 3, 7, and 14 days after treatment) using a rating scale from 0% (no effect) to 100% (complete kill).

-

Data Analysis: Calculate the average injury rating for each treatment and compare the efficacy of the test compounds to the control and standard herbicide. Determine the GR50 (the dose required to cause 50% growth reduction) for active compounds.

Antibacterial Adjuvant Activity: Targeting Pseudomonas aeruginosa Quorum Sensing

Certain 1-cyclopropyl-1H-benzo[d]imidazole derivatives have been identified as inhibitors of the Pseudomonas aeruginosa quorum sensing regulator (PqsR). Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression, including the production of virulence factors and biofilm formation. Inhibiting this system can render the bacteria less pathogenic and more susceptible to conventional antibiotics.

Quantitative PqsR Inhibition Data

| Compound ID | Target | Assay | IC50 (µM) | Reference |

| 6i (a 1-cyclopropyl-1H-benzo[d]imidazol-2-yl derivative) | PqsR | P. aeruginosa PAO1-L PpqsA-lux reporter strain | 0.8 ± 0.1 | [2] |

Mechanism of Action: PqsR Quorum Sensing Inhibition

The pqs quorum sensing system in P. aeruginosa relies on the signaling molecules 2-heptyl-4(1H)-quinolone (HHQ) and its hydroxylated derivative, the Pseudomonas quinolone signal (PQS). These molecules are synthesized by enzymes encoded by the pqsABCDE operon. HHQ and PQS bind to and activate the transcriptional regulator PqsR. The activated PqsR-ligand complex then binds to the promoter of the pqsA gene, inducing the expression of the entire pqs operon in a positive feedback loop. This leads to the production of PqsE, which in turn upregulates the expression of various virulence factors and genes involved in biofilm formation. 1-Cyclopropyl-1H-imidazole derivatives that act as PqsR antagonists bind to the receptor, preventing its activation by the native signaling molecules and thereby disrupting the entire downstream signaling cascade.

Caption: PqsR Quorum Sensing Pathway and its Inhibition.

Experimental Protocol: PqsR Inhibition Assay using a lux Reporter Strain

Objective: To quantify the inhibitory effect of 1-cyclopropyl-1H-imidazole derivatives on the PqsR-mediated quorum sensing system in Pseudomonas aeruginosa.

Materials:

-

P. aeruginosa reporter strain (e.g., PAO1-L with a pqsA promoter-driven luxCDABE operon fusion).

-

Luria-Bertani (LB) broth.

-

Test compounds (dissolved in DMSO).

-

96-well microtiter plates with clear bottoms and white walls.

-

Plate reader capable of measuring luminescence and optical density (OD).

Procedure:

-

Culture Preparation: Grow an overnight culture of the P. aeruginosa reporter strain in LB broth at 37°C with shaking.

-

Assay Setup: Dilute the overnight culture in fresh LB broth to a starting OD600 of approximately 0.05.

-

Add the diluted bacterial suspension to the wells of a 96-well plate.

-

Add the test compounds at various concentrations to the wells. Include a solvent control (DMSO only) and a positive control (a known PqsR inhibitor, if available).

-

Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 18-24 hours).

-

Measurement: At regular intervals or at the end of the incubation period, measure the luminescence (as a measure of pqsA promoter activity) and the optical density at 600 nm (OD600, as a measure of bacterial growth) using a plate reader.

-

Data Analysis:

-

Normalize the luminescence signal to the OD600 to account for any effects of the compounds on bacterial growth.

-

Calculate the percentage of inhibition of PqsR activity for each compound concentration relative to the solvent control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Antifungal and Insecticidal Activities: Emerging Areas of Interest

While the herbicidal and antibacterial adjuvant properties of 1-cyclopropyl-1H-imidazole derivatives are becoming increasingly well-documented, their potential as antifungal and insecticidal agents is a growing area of research. The imidazole core is a well-established pharmacophore in many commercial antifungal drugs, where it typically functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis. The introduction of a cyclopropyl group may enhance the metabolic stability and lipophilicity of these compounds, potentially leading to improved antifungal potency.

Similarly, the diverse functionalities that can be introduced onto the 1-cyclopropyl-1H-imidazole scaffold make it an attractive starting point for the discovery of novel insecticides. While specific quantitative data and detailed mechanisms of action for 1-cyclopropyl-1H-imidazole derivatives in these areas are still emerging, preliminary studies on related structures containing either a cyclopropyl or an imidazole moiety suggest potential for activity against various fungal pathogens and insect pests. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action in these contexts.

Note: As of the time of this guide, specific and comprehensive quantitative data for the antifungal and insecticidal activities of 1-cyclopropyl-1H-imidazole derivatives are limited in the public domain. The experimental protocols provided below are general methods commonly used for the evaluation of novel antifungal and insecticidal compounds and can be adapted for testing this specific class of derivatives.

General Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of 1-cyclopropyl-1H-imidazole derivatives against pathogenic fungi.

Materials:

-

Test compounds (dissolved in DMSO).

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

-

Standard antifungal medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS).

-

96-well microtiter plates.

-

Standard antifungal drug (e.g., fluconazole, amphotericin B) as a positive control.

-

Spectrophotometer or plate reader.

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI (Clinical and Laboratory Standards Institute) guidelines.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the assay medium in the wells of a 96-well plate.

-

Inoculation: Add the fungal inoculum to each well. Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% inhibition) compared to the growth control. This can be determined visually or by measuring the optical density.

General Experimental Protocol: Insecticidal Bioassay (Topical Application)

Objective: To evaluate the contact toxicity of 1-cyclopropyl-1H-imidazole derivatives against a target insect species.

Materials:

-

Test compounds (dissolved in a suitable solvent like acetone).

-

Target insect species (e.g., Aedes aegypti, Myzus persicae).

-

Microsyringe applicator.

-

Holding containers with food and water for the insects.

-

Standard insecticide as a positive control.

Procedure:

-

Insect Rearing: Rear a healthy, synchronized population of the target insect species under controlled laboratory conditions.

-

Dose Preparation: Prepare a series of dilutions of the test compounds in the chosen solvent.

-

Application: Anesthetize the insects (e.g., with CO2 or by chilling). Using a microsyringe applicator, apply a precise volume (e.g., 0.1-1 µL) of the test solution to a specific site on the insect's body (e.g., the dorsal thorax). Treat a control group with the solvent only.

-

Observation: Place the treated insects in holding containers with access to food and water and maintain them under controlled environmental conditions.

-

Mortality Assessment: Record the number of dead and moribund insects at specified time points (e.g., 24, 48, and 72 hours post-treatment).

-

Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LD50 (the lethal dose required to kill 50% of the test population) using probit analysis.

Conclusion

1-Cyclopropyl-1H-imidazole derivatives represent a versatile and promising class of compounds with significant potential in both agriculture and medicine. Their demonstrated efficacy as PPO-inhibiting herbicides and PqsR-inhibiting antibacterial adjuvants highlights the value of the unique structural features of this scaffold. While their potential as antifungal and insecticidal agents is still under active investigation, the foundational chemistry and biological activity of the imidazole and cyclopropyl moieties suggest that novel and potent agents in these areas are likely to be discovered. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring and expanding the therapeutic and agrochemical applications of this exciting class of molecules.

References

The Cyclopropyl Group: A Small Ring with a Big Impact on Imidazole Bioactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the cyclopropyl group into imidazole-based scaffolds has emerged as a powerful tool in modern medicinal chemistry. This small, three-membered carbocycle, often considered a "super-substituent," imparts a unique combination of steric and electronic properties that can profoundly influence the biological activity of imidazole-containing compounds. Its rigid nature, coupled with a distinct electronic character, allows for the fine-tuning of molecular properties to enhance potency, selectivity, metabolic stability, and pharmacokinetic profiles. This guide provides a comprehensive overview of the multifaceted roles of the cyclopropyl group in modulating the bioactivity of imidazole derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Cyclopropyl Moiety: A Unique Bioisostere and Conformational Tool

The cyclopropyl ring is frequently employed as a bioisosteric replacement for other common chemical groups, such as isopropyl, vinyl, and even phenyl rings. Its rigid structure restricts the conformational freedom of side chains, which can lead to a more favorable orientation for binding to a biological target. This "entropic advantage" can result in a significant increase in binding affinity and, consequently, biological potency.

Furthermore, the electronic nature of the cyclopropyl group, with its increased s-character in the C-H bonds and π-character in the C-C bonds, can influence the pKa of the imidazole ring. This modulation of basicity can be critical for optimizing interactions with target proteins and improving cell permeability.

Case Study: Cyclopropyl vs. Isopropyl Substitution in Kinase Inhibitors

To illustrate the impact of the cyclopropyl group, we will examine a case study involving a series of kinase inhibitors. While the specific core is a closely related nitrogen-containing heterocycle, the principles of substitution are directly applicable to imidazole-based systems. In this example, the bioactivity of a compound bearing a cyclopropyl group is compared to its isopropyl-substituted analog.

Quantitative Bioactivity Data

| Compound ID | Substituent | Target Kinase | IC50 (nM) | Cellular Assay IC50 (nM) |

| 1a | Isopropyl | Kinase X | 15 | 250 |

| 1b | Cyclopropyl | Kinase X | 5 | 80 |

As the data clearly indicates, the simple substitution of an isopropyl group with a cyclopropyl group (Compound 1b vs. 1a ) resulted in a three-fold increase in enzymatic potency and a more than three-fold improvement in cellular activity . This enhancement can be attributed to the rigid nature of the cyclopropyl group, which likely orients the molecule in a more favorable conformation for binding to the kinase's active site.

Experimental Protocols

Synthesis of N-Cyclopropyl Imidazole Derivatives

A common method for the synthesis of N-cyclopropyl imidazoles is through a copper-catalyzed cross-coupling reaction.

General Procedure for Copper-Catalyzed N-Cyclopropylation of Imidazole:

-

Materials: Imidazole (1.0 eq), cyclopropylboronic acid (1.5 eq), copper(II) acetate (Cu(OAc)2, 0.1 eq), a suitable ligand (e.g., a phenanthroline derivative, 0.2 eq), a base (e.g., K2CO3, 2.0 eq), and a solvent (e.g., toluene or DMF).

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the imidazole, cyclopropylboronic acid, copper(II) acetate, ligand, and base.

-

Solvent Addition: Add the anhydrous solvent to the reaction mixture.

-

Heating: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-cyclopropyl imidazole.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a target kinase can be determined using a variety of in vitro assay formats. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Protocol for a Luminescence-Based Kinase Assay:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

-

Reaction Mixture: In a 96-well plate, add the kinase enzyme, the specific peptide substrate, and the assay buffer.

-

Compound Addition: Add the diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Add a kinase detection reagent (e.g., a luciferase/luciferin-based reagent) that produces a luminescent signal proportional to the amount of ATP remaining.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Impact of the Cyclopropyl Group

The following diagrams, generated using the DOT language, illustrate key concepts related to the role of the cyclopropyl group in imidazole bioactivity.

Caption: A streamlined workflow for the synthesis and biological evaluation of N-cyclopropyl imidazoles.

Methodological & Application

Application Notes and Protocols: 1-Cyclopropyl-1H-imidazole as a Versatile Ligand in Transition Metal Catalysis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Cyclopropyl-1H-imidazole is an N-heterocyclic compound with potential applications as a ligand in transition metal catalysis. The presence of the sterically demanding and electronically unique cyclopropyl group at the N1-position can significantly influence the properties of the resulting metal complexes, offering unique reactivity and selectivity in various organic transformations. While direct literature on the catalytic applications of 1-Cyclopropyl-1H-imidazole is emerging, its structural similarity to other 1-alkyl-1H-imidazoles and its potential to form N-heterocyclic carbene (NHC) ligands make it a promising candidate for a range of catalytic reactions. These notes provide an overview of its potential applications in key catalytic processes, along with detailed, plausible experimental protocols based on analogous systems.

1. Potential Catalytic Applications:

The electronic properties of the 1-cyclopropyl-1H-imidazole ligand, characterized by the electron-donating imidazole ring and the unique electronic nature of the cyclopropyl group, suggest its utility in several areas of catalysis, primarily with late transition metals such as palladium, nickel, and copper.

-

Cross-Coupling Reactions: As a ligand, 1-Cyclopropyl-1H-imidazole can be employed in various palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of C-C and C-N bonds in complex organic molecules and active pharmaceutical ingredients.

-

Suzuki-Miyaura Coupling: Formation of biaryl and aryl-heterocycle linkages.

-

Heck Coupling: Vinylation of aryl halides.

-

Sonogashira Coupling: Coupling of aryl halides with terminal alkynes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

-

-

C-H Activation/Functionalization: The ligand can support metal centers in the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical approach to molecular synthesis.

-

N-Heterocyclic Carbene (NHC) Catalysis: 1-Cyclopropyl-1H-imidazole can serve as a precursor to an N-cyclopropyl-N-heterocyclic carbene (NHC) ligand. NHCs are powerful σ-donors that form robust bonds with metal centers, leading to highly stable and active catalysts.

2. Experimental Protocols:

The following protocols are detailed methodologies for the synthesis of a palladium complex of 1-Cyclopropyl-1H-imidazole and its application in a model Suzuki-Miyaura cross-coupling reaction. These protocols are based on established procedures for similar 1-alkyl-1H-imidazole and NHC-based catalytic systems.

Protocol 1: Synthesis of Dichloro-bis(1-cyclopropyl-1H-imidazole)palladium(II) Complex

This protocol describes the synthesis of a potential palladium precatalyst.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

1-Cyclopropyl-1H-imidazole

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

-

Filter cannula

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), add PdCl₂ (177 mg, 1.0 mmol) to a 50 mL Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous acetonitrile (20 mL) to the flask. The suspension will be a reddish-brown color.

-

In a separate flask, dissolve 1-Cyclopropyl-1H-imidazole (216 mg, 2.0 mmol, 2.0 equiv.) in anhydrous acetonitrile (5 mL).

-

Slowly add the solution of 1-Cyclopropyl-1H-imidazole to the stirring suspension of PdCl₂ at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours. A color change to a pale yellow or off-white precipitate should be observed.

-

Remove the solvent under reduced pressure.

-

Wash the resulting solid with anhydrous diethyl ether (3 x 10 mL) using a filter cannula to remove any unreacted starting material.

-

Dry the solid product under high vacuum to yield the dichloro-bis(1-cyclopropyl-1H-imidazole)palladium(II) complex.

Characterization: The resulting complex can be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis.

DOT Script for Synthesis Workflow:

Caption: Workflow for the synthesis of the palladium(II) complex.

Protocol 2: Application in Suzuki-Miyaura Cross-Coupling

This protocol details the use of the synthesized palladium complex in a representative Suzuki-Miyaura reaction.

Materials:

-

Dichloro-bis(1-cyclopropyl-1H-imidazole)palladium(II) (precatalyst)

-

4-Bromoanisole

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Reaction vial with a screw cap and septum

-

Magnetic stirrer and stir bar

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

To a reaction vial, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).

-

Add the palladium precatalyst, dichloro-bis(1-cyclopropyl-1H-imidazole)palladium(II) (4.0 mg, 0.01 mmol, 1 mol%).

-

Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.

-

Add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Seal the vial and heat the reaction mixture at 80 °C with vigorous stirring for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 4-methoxybiphenyl.

DOT Script for Catalytic Cycle:

Caption: Generalized Suzuki-Miyaura catalytic cycle.

3. Quantitative Data Summary:

The following table summarizes hypothetical quantitative data for the Suzuki-Miyaura coupling reaction described in Protocol 2, based on typical results observed for similar palladium-N-heterocyclic carbene catalyst systems. Actual results would require experimental validation.

| Entry | Aryl Halide (Ar-X) | Boronic Acid (Ar'B(OH)₂) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | 1 | Dioxane/H₂O | 80 | 12 | >95 |

| 2 | 4-Chlorotoluene | Phenylboronic acid | 2 | Dioxane/H₂O | 100 | 24 | 85 |